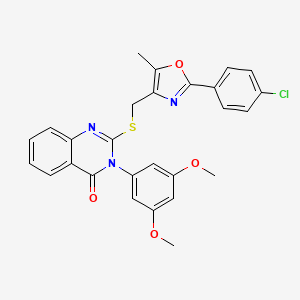

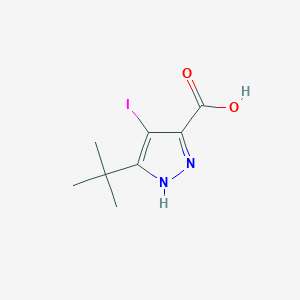

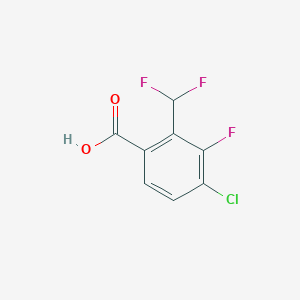

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological activities. The related compounds have been synthesized and characterized for various biological activities, including antihistaminic and antitubercular properties. These compounds typically feature a quinazolinone core, substituted with different aromatic systems and functional groups that may contribute to their biological activity .

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves multi-step chemical reactions, starting from appropriate precursors to build the quinazolinone core and then introducing various substituents. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones includes characterizing the final products using techniques such as IR, 1H-NMR, and mass spectrometry . Similarly, the synthesis of a hybrid 1,3,4-oxadiazole-thione with quinazolin-4-one has been reported, with characterization including elemental analysis, FTIR, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic methods and theoretical calculations. For example, the tautomeric equilibria of a hybrid oxadiazole-thione with quinazolin-4-one have been studied using DFT and HF methods, revealing the predominance of the thione form. Vibrational spectra and molecular structure predictions are made using theoretical calculations, which are then compared with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. The presence of thione-thiol tautomerism indicates potential reactivity, as tautomers can interconvert under certain conditions. The molecular electrostatic potential (MEP) analysis can reveal sites for electrophilic and nucleophilic attack, indicating how these molecules might react with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through theoretical calculations, providing insight into the chemical stability and reactivity of the molecules. The polarizability and hyperpolarizability indicate the nonlinear optical (NLO) properties, which can be compared to standard compounds like urea . The antihistaminic and antitubercular activities of these compounds suggest that they have specific interactions with biological targets, which are influenced by their chemical properties .

科学的研究の応用

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit moderate to significant antibacterial activity, with some derivatives displaying potency comparable to standard drugs such as ciprofloxacin (Kapoor, Nabi, Gupta, & Gupta, 2017). Additionally, novel quinazolinone derivatives have been explored for their antibacterial and antifungal activities, revealing that certain compounds possess remarkable activities against a range of microbial strains, suggesting their potential as novel antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Antitumor and Anticancer Applications

Quinazolinone compounds have also been investigated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with some derivatives being significantly more potent than the positive control, 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). These findings underscore the potential of quinazolinone derivatives in cancer therapy, providing a foundation for further development and optimization.

Antihistaminic Applications

Quinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activities, showing promising results in protecting animals from histamine-induced bronchospasm. Some compounds exhibited negligible sedation compared to standard antihistamines like chlorpheniramine maleate, highlighting their potential as novel H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2012).

Hypotensive Activity

Quinazolinone derivatives structurally similar to prazosin have shown high hypotensive effects without causing reflex tachycardia, suggesting their potential as antihypertensive agents. The α(1)-blocking activity of these compounds indicates their applicability in the treatment of hypertension (El-Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).

特性

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,5-dimethoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4S/c1-16-24(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-23-7-5-4-6-22(23)26(32)31(27)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYHFLRHIKMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)